7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one
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Overview
Description
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is a compound that has garnered interest due to its unique structural and electronic properties. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can enhance the biological activity and stability of the molecules it is part of .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one typically involves the introduction of the trifluoromethoxy group into the isoquinoline framework. One common method is the trifluoromethoxylation of a suitable precursor. This can be achieved using reagents such as trifluoromethyl ethers and antimony trifluoride .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple protocols for regioselective trifluoromethoxylation. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an alkyl or aryl group .
Scientific Research Applications
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique properties make it useful in the study of biological systems and processes.
Medicine: The compound’s stability and biological activity make it a candidate for drug development.
Industry: It is used in the production of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with molecular targets in biological systems. The trifluoromethoxy group can enhance binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and exhibit similar properties.
Fluorinated isoquinolines: These compounds have similar structural frameworks but may differ in their functional groups.
Uniqueness
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to the presence of the trifluoromethoxy group, which imparts high electronegativity and lipophilicity. These properties enhance its stability and biological activity, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1340134-64-6 |
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Molecular Formula |
C10H8F3NO2 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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